1-(3-Aminocyclohexyl)propan-1-one
Description
1-(3-Aminocyclohexyl)propan-1-one is a ketone derivative featuring a cyclohexane ring substituted with an amino group at the 3-position and a propan-1-one moiety.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(3-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
XSCXGHUPJBJEQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC(C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)propan-1-one can be synthesized through various synthetic routes. . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of 1-(3-Aminocyclohexyl)propan-1-one may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminocyclohexyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclohexyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Compounds:
Key Observations:
- Ring Systems: The cyclohexane core in 1-(3-Aminocyclohexyl)propan-1-one contrasts with aromatic (e.g., benzene in 4-FMC) or polycyclic (e.g., adamantane) systems in analogs. This affects rigidity and electronic properties.
- Substituent Position: The 3-amino group distinguishes it from 2-amino analogs (e.g., ), which may alter steric interactions and hydrogen-bonding capacity.
- Functional Groups : Halogens (e.g., -F in 4-FMC ) or branched alkyl chains (e.g., -CH(CH₃)₂ in ) modify polarity and steric bulk.
Physicochemical Properties
Comparative Data:
Key Trends:
- Lipophilicity: Adamantane derivatives (e.g., ) exhibit higher LogP values due to their rigid, hydrophobic cores, whereas amino-substituted compounds (e.g., ) show moderate LogP.
- Water Solubility: Basic amines (e.g., 1-(3-Aminocyclohexyl)propan-1-one) may form salts, enhancing solubility, unlike adamantane derivatives.
- Electronic Effects : Fluorine in 4-FMC increases electronegativity, altering binding affinity in biological systems .
Biological Activity
1-(3-Aminocyclohexyl)propan-1-one, with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol, is a compound characterized by a cyclohexane ring substituted with an amino group and a propanone group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, typically involving reducing agents such as sodium borohydride or lithium aluminum hydride. The synthesis routes can be optimized for higher yields and purity, especially in industrial applications.
Common Reaction Pathways
- Oxidation : Can form corresponding ketones or carboxylic acids.
- Reduction : Converts the ketone group to an alcohol.
- Substitution : The amino group can participate in substitution reactions, leading to diverse derivatives.
The biological activity of 1-(3-Aminocyclohexyl)propan-1-one is primarily attributed to its interactions with various molecular targets:
- The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
- It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Biological Activity
Research indicates that 1-(3-Aminocyclohexyl)propan-1-one exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
- Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system, possibly acting on neurotransmitter systems. This could position it as a candidate for treating neurological disorders.
- Analgesic Properties : There is evidence suggesting that it may have analgesic effects, which could be beneficial in pain management therapies.
Research Findings and Case Studies
Several studies have explored the biological activity of 1-(3-Aminocyclohexyl)propan-1-one. Below are key findings from notable research:
Comparison with Similar Compounds
1-(3-Aminocyclohexyl)propan-1-one can be compared with other compounds known for their biological activities:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureas | Broad-range biological activity | Structural diversity leading to varied interactions |
| 1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-3-(1-propionylpiperidin-4-yl)urea | Antiviral properties | Specific functional groups enhancing antiviral efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
